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Compound of Interest

Compound Name: Deutaleglitazar

Cat. No.: B15543530 Get Quote

Disclaimer: Publicly available pharmacological data for Deutaleglitazar is limited. This

document primarily summarizes the pharmacological profile of its non-deuterated counterpart,

Aleglitazar. Deutaleglitazar is a deuterated form of Aleglitazar, a modification that can

potentially alter the pharmacokinetic and metabolic profile of a drug; however, the specific

impact of deuteration on Aleglitazar's properties has not been detailed in the available

literature. All data presented below pertains to Aleglitazar unless otherwise specified.

Introduction
Deutaleglitazar is identified as a dual agonist of the peroxisome proliferator-activated

receptors (PPARs), specifically targeting the alpha (PPARα) and gamma (PPARγ) isoforms.[1]

[2] Its non-deuterated form, Aleglitazar, was developed for the treatment of type 2 diabetes

mellitus (T2DM) with the aim of concurrently managing hyperglycemia and dyslipidemia.[1][3]

As a dual PPARα/γ agonist, Aleglitazar was designed to combine the glucose-lowering effects

of PPARγ activation with the lipid-modulating benefits of PPARα activation.[3]

Mechanism of Action
Aleglitazar exerts its pharmacological effects by binding to and activating both PPARα and

PPARγ.[3] These receptors are ligand-activated transcription factors that belong to the nuclear

hormone receptor superfamily. Upon activation by an agonist like Aleglitazar, the PPARs form a

heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA

sequences known as peroxisome proliferator response elements (PPREs) in the promoter

regions of target genes, thereby modulating their transcription.
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PPARγ Activation: The activation of PPARγ is primarily associated with improvements in insulin

sensitivity. Genes regulated by PPARγ are involved in glucose and lipid metabolism,

adipogenesis, and inflammation.[4]

PPARα Activation: The activation of PPARα plays a crucial role in the regulation of lipid

metabolism. It stimulates the expression of genes involved in fatty acid uptake and oxidation,

leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL)

cholesterol.

The dual agonism of Aleglitazar on both PPARα and PPARγ provides a synergistic approach to

managing the metabolic dysregulation characteristic of T2DM.
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Figure 1: Simplified signaling pathway of Deutaleglitazar (Aleglitazar).

Pharmacological Data
The following tables summarize the available in vitro potency and clinical trial data for

Aleglitazar.

In Vitro Potency
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Parameter Receptor Species Value (nM) Reference

EC50 PPARα Human 5 [5]

PPARγ Human 9 [5]

IC50 PPARα Human 38

PPARγ Human 19

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the

maximal response. IC50 (Half-maximal inhibitory concentration): The concentration of a drug

that inhibits a specific biological or biochemical function by 50%.

Clinical Pharmacodynamics
A pooled analysis of three randomized phase III clinical trials involving 591 patients with T2DM

treated with Aleglitazar (150 µ g/day ) or placebo for 26 weeks revealed the following key

findings:[6]

Parameter Aleglitazar Group Placebo Group

Change in HbA1c
Statistically significant

reduction
-

Change in Lipid Profile Beneficial changes -

Change in HOMA-IR Beneficial changes -

Change in Body Weight +1.37 kg -0.53 kg

Incidence of Hypoglycemia 7.8% 1.7%

Incidence of Peripheral Edema Similar to placebo Similar to placebo

HbA1c (Glycated Hemoglobin): A measure of average blood sugar levels over the past two to

three months. HOMA-IR (Homeostatic Model Assessment of Insulin Resistance): A method

used to quantify insulin resistance.

Experimental Protocols
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Detailed experimental protocols for the studies on Aleglitazar are not fully available in the public

domain. However, the methodologies employed in key experiments are summarized below.

PPAR Activation Assay (Cell-Based)
A common method to determine the potency of a PPAR agonist is a cell-based transactivation

assay.
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Figure 2: Generalized workflow for a PPAR activation assay.
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This type of assay typically involves:

Cell Line: A mammalian cell line (e.g., HEK293, HepG2) is engineered to express the human

PPARα or PPARγ receptor.

Reporter System: The cells are also transfected with a reporter plasmid containing a PPRE

linked to a reporter gene, such as luciferase.

Treatment: The cells are treated with various concentrations of the test compound

(Aleglitazar).

Measurement: After an incubation period, the cells are lysed, and the activity of the reporter

gene product (e.g., light emission from luciferase) is measured.

Analysis: The dose-response curve is plotted to calculate the EC50 value.

Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard method for assessing insulin sensitivity in vivo.
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Figure 3: Principle of the hyperinsulinemic-euglycemic clamp technique.

The procedure involves:
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A continuous infusion of insulin to raise plasma insulin to a hyperinsulinemic level, which

suppresses endogenous glucose production.

Blood glucose is monitored frequently (e.g., every 5-10 minutes).

A variable infusion of glucose is administered to maintain blood glucose at a normal

(euglycemic) level.

The glucose infusion rate required to maintain euglycemia is a direct measure of insulin-

stimulated glucose disposal and thus reflects whole-body insulin sensitivity.[6]

Clinical Development and Safety Profile of
Aleglitazar
The clinical development of Aleglitazar was ultimately halted.[6] Despite showing efficacy in

improving glycemic control and lipid profiles, a large phase III cardiovascular outcomes trial

(AleCardio) was terminated early. The termination was due to a lack of efficacy in reducing

cardiovascular events and an unfavorable safety profile.[7][8]

Key adverse events associated with Aleglitazar in clinical trials included:

Hypoglycemia[9]

Weight gain[6]

Peripheral edema[6]

Increased incidence of bone fractures

Heart failure[7]

Renal dysfunction[7]

Gastrointestinal hemorrhages[7]

Conclusion
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Deutaleglitazar is a dual PPARα/γ agonist, with its pharmacological profile largely inferred

from its non-deuterated form, Aleglitazar. Aleglitazar demonstrated potent in vitro activity on

both PPAR isoforms and showed efficacy in improving key metabolic parameters in patients

with T2DM. However, its clinical development was discontinued due to a failure to demonstrate

cardiovascular benefits and the emergence of significant safety concerns. The specific

pharmacological profile of Deutaleglitazar and how deuteration affects the efficacy and safety

of Aleglitazar remains to be elucidated through further studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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